Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloro-3-methylthiophene.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine, such as ethylamine.
Carbamoylation: The carbamoyl group is introduced by reacting the amino-thiophene intermediate with 3-chloro-2-methylphenyl isocyanate under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbamoyl or ester groups, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Chemical Research: It serves as a model compound for studying the reactivity and properties of thiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets can vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-[(2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-[(3-bromophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-4-22-16(21)12-9(3)13(23-14(12)18)15(20)19-11-7-5-6-10(17)8(11)2/h5-7H,4,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJCFKIOGQLOGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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